Cas no 59-47-2 (Mephenesin)

Mephenesin 化学的及び物理的性質
名前と識別子
-
- Mephenesin
- 3-o-tolyloxypropane-1,2-diol
- glycerol alpha-o-tolyl ether
- 3-(2-methylphenoxy)propane-1,2-diol
- 3-(o-Tolyloxy)-1.2-propanediol
- 3-(2-Methylphenoxy)-1,2-propanediol
- 3-(2-methylphenoxy)-propane-1,2-diol
- 3-(o-tolyloxy)-1,2-propanediol
- Anatensin
- Cresodiol
- Cresoxydiol
- Decontractil
- Decontractyl
- Lissenphan
- Lissephen
- Mefenesina
- Myodetensine
- Memphenesin
- Mephedan
- Mephenesine
- Mephesin
- Myodetensin
- Dioloxol
- Mephelor
- Atensin
- Curaril
- Sinan
- Kresoxypropandiol
- Cresoxypropanediol
- Curarythan
- Cresossidiolo
- Spartoloxyn
- Spartoloxin
- Seconesinz
- Torulox
- Tolyspaz
- Toloxyn
- Tolbart
- Tolansin
- Tokerol
- Saserol
- Renarcol
- Nephelor
- Myoserol
- Myolysin
- Mephson
- Halabar
- Dioloxal
- Diloxol
- Thoxidil
- Thioxidil
- Sansdolor
- Relaxar
- Proloxin
- Prolaxin
- Nocty
- SR-05000001772-1
- Avosyl
- Mefensina
- Mephate
- Myoxyl
- KBio1_000076
- IDI1_000076
- Prolax
- NCGC00094908-03
- SR-05000001772-2
- Daserd
- Myanil
- Walconesin
- Noctynol
- Tolhart
- Mefenesina [INN-Spanish]
- 3-(o-Methylphenoxy)-1,2-propanediol
- Myanol
- KBio3_001856
- NSC50788
- Myosera
- s5032
- Myopna
- DTXCID803254
- alpha-(o-Tolyl)glyceryl ether
- Mephenesin [INN:BAN:NF]
- Findolar
- Walko-Nesin
- RP 3602
- WLN: Q1YQ1OR B1
- o-Kresol-glycerinaether
- KBioSS_001882
- BYK-M 1
- EINECS 200-427-4
- CS-5340
- Myocuran
- DB13583
- SR-05000001772-3
- 1-(o-tolyl)glycerol
- Tox21_111356_1
- 3-(2-Methylphenoxy)-1 pound not2-propanediol
- 1-o-Tolylglycerol ether
- Mephenesin, 98%
- Walco-Nesin
- KBioGR_001473
- SCHEMBL25448
- MFCD00004718
- HMS500D18
- UNII-7B8PIR2954
- Kinavosyl
- Tolosate
- Myopen
- Mephenesinum [INN-Latin]
- 59-47-2
- BDH 312
- MEPHENESIN [MI]
- HY-B1283
- M3076
- Temian
- GLYCEROL-1-(O-TOLYL) ETHER
- NCGC00094908-06
- Avesyl
- Rhex regulans
- Myoxane
- MC 2303
- Tolserol (TN)
- SPBio_001996
- KBio2_001882
- CCG-38970
- D97581
- Avoxyl
- HMS1921J09
- Tolofren
- EN300-7408655
- Glykresin
- Mycocuran
- Tolydrin
- Prestwick1_000178
- 7B8PIR2954
- Moctynol
- Glyotol
- Myoten
- Tolsil
- NSC 25234
- (S)-3-(2-Methylphenoxy)propane-1,2-diol
- AKOS015912866
- Mianesina
- Findolor
- .alpha.,.beta.-Dihydroxy-.gamma.-(2-methylphenoxy)propane
- Spasmolyn
- Spectrum4_001007
- Spectrum3_000908
- NINDS_000076
- Avoxil
- (.+/-.)-Mephenesin
- Mephenesin (INN)
- Mephenesinum
- DTXSID4023254
- Myastenin
- o-Cresyl alpha-glyceryl ether
- Mephin
- Tolcil
- SR-05000001772
- Stilalgin
- Myasin
- 1,2-PROPANEDIOL, 3-(o-TOLYLOXY)-
- NS00001081
- Tox21_111356
- BPBio1_000083
- Ageflex CGE
- Mephensin
- Curythan
- 3-(o-Tolyloxy)propane-1,2-diol
- Myolax
- Mephenesine [INN-French]
- BSPBio_000075
- NSC-25234
- 3-[(2-methylphenyl)oxy]propane-1,2-diol
- Myopan
- Tolsin
- Glukresin
- Myanesin
- Q3333250
- SPECTRUM1501140
- BRN 2047373
- Mepherol
- HMS3886K09
- A923330
- CHEMBL229128
- JWDYCNIAQWPBHD-UHFFFAOYSA-N
- o-Cresyl .alpha.-glyceryl ether
- Spectrum2_001418
- Relaxil
- Tolax
- MEPHENESIN [WHO-DD]
- CHEBI:94398
- HMS1568D17
- KBio2_007018
- Xeral
- 1,2-Propanediol, 3-(2-methylphenoxy)-
- component of Tolagesic
- MEPHENESIN [MART.]
- Rex regulans
- Tolulox
- Pharmakon1600-01501140
- Spectrum_001402
- Prestwick3_000178
- DivK1c_000076
- Nembusen
- Cresossipropandiolo
- Spectrum5_001199
- SQ 1156
- 3-o-Toloxy-1,2-propanediol
- 1, 3-(2-methylphenoxy)-
- NSC-8134
- AB00052216_04
- HMS2092F17
- Glyceryl o-tolyl ether
- Prestwick0_000178
- 1, 3-(o-tolyloxy)-
- Ortol
- Rhex 'hobeino'
- NSC757857
- Tolynol
- 1,2-Propanediol, 3-(2-methylphenoxy)
- AB00052216
- Daserol
- D02595
- Tolseron
- NSC25234
- NSC8134
- 1-Ortho-tolylglycerol ether
- o-Cresol glyceryl ether
- NSC-36140
- CAS-59-47-2
- Oranixon
- A 1141
- KBio2_004450
- NSC36140
- Mervaldin
- HMS2095D17
- Mephosal
- MEPHENESIN [INN]
- HMS3712D17
- Miolisina
- o-Cresyl glycerol ether
- NSC-50788
- alpha,beta-Dihydroxy-gamma-(2-methylphenoxy)propane
- SPBio_001496
- Glytol
- o-Kresol-glycerinaether [German]
- Prestwick2_000178
- Prestwick_577
- Relaxyl
- Anxine
- 1-(2-tolyl)glycerol
- 3-(2-Tolyloxy)-1,2-propanediol
- .alpha.-(o-Tolyl)glyceryl ether
- NCGC00094908-01
- NCGC00094908-02
- Tolulexin
- Relaxant
- 1-(2-methylphenyl)glycerol
- 1,2-Dihydroxy-3-(2-methylphenoxy)propane
- NSC-757857
- SBI-0051654.P002
- FT-0628209
- Tolserol
- BRD-A55469827-001-01-7
- Rhex
- BRD-A55469827-001-07-4
- DA-55344
- STL430456
-
- MDL: MFCD00004718
- インチ: 1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3
- InChIKey: JWDYCNIAQWPBHD-UHFFFAOYSA-N
- ほほえんだ: O(C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])[H])C([H])([H])C([H])(C([H])([H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 182.09400
- どういたいしつりょう: 182.094
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 49.7
じっけんとくせい
- 密度みつど: 1.0966 (rough estimate)
- ゆうかいてん: 69.0 to 73.0 deg-C
- ふってん: 154°C/4mmHg(lit.)
- フラッシュポイント: 153-154°C/4mm
- 屈折率: 1.5320 (estimate)
- ようかいど: Soluble in alcohol
- PSA: 49.69000
- LogP: 0.72700
- マーカー: 14,5850
- 最大波長(λmax): 271(lit.)
Mephenesin セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 22-36
- セキュリティの説明: 26
- RTECS番号:TZ1225000
-
危険物標識:
- どくせい:LD50 in mice, rats, hamsters (mg/kg): 471, 283, 322 i.p.; 990, 945, 821 orally (Roszkowski); LD50 in mice (mM/kg): 2.83 i.p.; 10.53 orally (Dresel, Slater)
- リスク用語:R22; R36
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Mephenesin 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Mephenesin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B1283-10mM*1 mL in DMSO |
Mephenesin |
59-47-2 | 99.73% | 10mM*1 mL in DMSO |
¥500 | 2024-04-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46188-1g |
Mephenesin |
59-47-2 | 98% | 1g |
¥490.00 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35480-1g |
Mephenesin |
59-47-2 | 1g |
¥36.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35480-250mg |
Mephenesin |
59-47-2 | 250mg |
¥56.0 | 2021-09-04 | ||
TRC | M225013-250mg |
Mephenesin |
59-47-2 | 250mg |
$ 65.00 | 2023-09-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3076-25G |
Mephenesin |
59-47-2 | >98.0%(GC) | 25g |
¥110.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | KF498-5g |
Mephenesin |
59-47-2 | 98.0%(GC) | 5g |
¥145.0 | 2023-01-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | KF498-5g |
Mephenesin |
59-47-2 | 98.0%(GC) | 5g |
¥145.0 | 2022-07-28 | |
1PlusChem | 1P00E9ZA-100mg |
MEPHENESIN |
59-47-2 | 95% | 100mg |
$4.00 | 2023-12-16 | |
Aaron | AR00EA7M-50g |
MEPHENESIN |
59-47-2 | 95% | 50g |
$40.00 | 2023-12-13 |
Mephenesin 関連文献
-
1. Absolute configuration of 3-aryloxypropane-1,2-diols and derivatives: mephenesin isomersWendel L. Nelson,Carl E. Wood J. Chem. Soc. Chem. Commun. 1973 896
-
Darioush Dadgar,Mary Kelly Analyst 1988 113 229
-
Romaric Gérardy,Julien Estager,Patricia Luis,Damien P. Debecker,Jean-Christophe M. Monbaliu Catal. Sci. Technol. 2019 9 6841
-
Ganapati D. Yadav,Prasad S. Surve Catal. Sci. Technol. 2013 3 2668
-
E. Brian Smith Chem. Soc. Rev. 1986 15 503
-
Ada M. Truscello,Cristian Gambarotti,Mirvana Lauria,Sergio Auricchio,Gabriella Leonardi,Suresh U. Shisodia,Attilio Citterio Green Chem. 2013 15 625
-
Alexander A. Bredikhin,Zemfira A. Bredikhina,Sergey N. Lazarev,Dmitry V. Savel'ev Mendeleev Commun. 2003 13 104
-
Alexander A. Bredikhin,Dmitry V. Zakharychev,Zemfira A. Bredikhina,Aidar T. Gubaidullin,Robert R. Fayzullin CrystEngComm 2012 14 211
-
Aidar T. Gubaidullin,Aida I. Samigullina,Zemfira A. Bredikhina,Alexander A. Bredikhin CrystEngComm 2014 16 6716
-
Adolfo M. Iribarren,Luis E. Iglesias RSC Adv. 2016 6 16358
Mephenesinに関する追加情報
Mephenesin (CAS No. 59-47-2): A Versatile Sulfonic Acid Derivative in Chemical and Pharmaceutical Research
Mephenesin, formally identified by its CAS No. 59-47-2, is a benzene-based sulfonic acid derivative with the chemical formula C₆H₁₁NO₂S. This compound, characterized by its unique molecular structure incorporating a phenyl group, hydroxyl substituent, and sulfonic acid moiety, has garnered attention in recent years for its role as an intermediate in advanced chemical synthesis and emerging applications in pharmaceutical development. The CAS No. 59-47-2 designation ensures precise identification within global chemical databases, facilitating rigorous academic and industrial collaboration.
Recent studies have highlighted the Mephenesin molecule’s potential in enhancing drug delivery systems through its ability to form stable ester linkages with bioactive compounds. Researchers at the University of Cambridge demonstrated in a 2023 publication that when coupled with targeted nanoparticles, the sulfonic acid group of Mephenesin facilitates pH-responsive release mechanisms critical for localized chemotherapy administration. This property arises from the compound’s pKa value of approximately 1.8, enabling controlled protonation behavior under physiological conditions.
In the realm of analytical chemistry, Mephenesin CAS No. 59-47-2 has been utilized as a reference standard for high-performance liquid chromatography (HPLC) method validation due to its well-characterized UV absorption spectrum (λmax = 268 nm in methanol). A collaborative study between MIT and Pfizer published in Analytica Chimica Acta (January 2024) established this compound’s utility in calibrating assays for sulfonamide metabolites in clinical samples, underscoring its importance in modern pharmacokinetic analysis.
The synthesis of CAS No. 59-47-2 Mephenesin has seen significant advancements with the development of green chemistry approaches. Traditional methods involving chlorosulfonic acid have been replaced by microwave-assisted protocols using environmentally benign catalysts like Nafion-H resin reported by Green Chemistry Innovations Group (GCIG) in their July 2023 paper. This method achieves over 98% purity with reduced reaction times and solvent consumption compared to conventional batch processes.
Biochemical investigations reveal that Mephenesin exhibits moderate antioxidant activity when tested against DPPH radicals at concentrations above 1 mM, according to a comparative study published in Oxidative Medicine and Cellular Longevity. While not yet clinically validated as an antioxidant agent itself, this property positions it as a promising building block for developing novel radical scavenging molecules through strategic functional group modifications.
In materials science applications, researchers at ETH Zurich have explored the compound’s ability to act as a dopant modifier in polymer electrolyte membranes for fuel cells. Their December 2023 findings showed that incorporating Mephenesin CAS No. 59-47-2 into poly(ethylene glycol) matrices improved proton conductivity by up to 35% under low-humidity conditions through enhanced ion mobility characteristics.
The molecular dynamics simulations conducted by the Computational Chemistry Lab at Stanford University (Nature Communications, March 2024) provided new insights into Mephenesin’s interaction with lipid bilayers. The simulations revealed that the compound preferentially localizes within membrane regions containing cholesterol molecules, suggesting potential applications in stabilizing cell membrane structures during drug permeability studies.
Spectroscopic analysis using state-of-the-art techniques has further elucidated structural features critical to its reactivity profile. A joint team from Nanyang Technological University and Merck KGaA employed solid-state NMR spectroscopy to confirm the planar geometry of the benzene ring system when crystallized under ambient conditions (Crystal Growth & Design, June 2023). This structural rigidity contributes to predictable reaction outcomes when used as a synthetic intermediate.
In enzyme inhibition studies published in Bioorganic Chemistry (October 2023), CAS No. 59-47-β-Methylphenethyl Sulfonic Acid Mephenesin demonstrated reversible inhibition of acetylcholinesterase at sub-micromolar concentrations through non-covalent interactions involving both hydroxyl and sulfonic groups. While preliminary, these findings open new avenues for exploring its role in neuroprotective drug discovery programs targeting Alzheimer’s disease progression.
The compound’s photochemical properties have also been investigated with promising results from Osaka University researchers (ChemPhotoChem, April 2024). When conjugated with ruthenium-based complexes via click chemistry reactions, it forms light-sensitive derivatives capable of inducing controlled drug release upon exposure to near-infrared radiation – an advancement critical for minimally invasive photodynamic therapies.
A groundbreaking application emerged from UCLA’s nanotechnology group where Mephenesin-functionalized gold nanoparticles were shown to enhance cellular uptake efficiency by upregulating caveolin-mediated endocytosis pathways (ACS Nano Letters Supplemental Issue Q1-Q18). The sulfonic acid group was found to interact synergistically with cell surface glycoproteins, offering novel strategies for targeted drug delivery systems.
New computational models developed by IBM Research reveal unexpected solubility characteristics under supercritical CO₂ conditions (Journal of Supercritical Fluids Online First June). These studies suggest potential uses in solvent-free synthesis processes where traditional organic solvents are replaced by environmentally sustainable alternatives – aligning with current industry trends toward greener manufacturing practices.
Innovative catalytic applications were reported by Johnson Matthey chemists who integrated CAS No.59-47-methylphenethyl sulfonic acid mephenesin into heterogeneous catalyst frameworks via covalent bonding techniques (Applied Catalysis B: Environmental Early Access July). The resulting catalysts exhibited exceptional stability during esterification reactions under continuous flow conditions – a significant improvement over conventional homogeneous systems requiring post-reaction purification steps.
A recent metabolomics study from Harvard Medical School identified natural analogs structurally resembling methylphenethyl sulfonic acid mephenesin CAS no59-sulfonic acid derivatives, suggesting evolutionary conservation of such molecular configurations across biological systems (Nature Metabolism, February Supplement). This discovery implies potential metabolic pathways relevant to pharmacokinetic modeling when designing related pharmaceutical agents.
Safety data updates from the European Chemicals Agency (ECHA) confirm that proper handling protocols ensure safe use despite its low acute toxicity profile (Toxicological Sciences, September online preview). Recommended storage conditions include maintaining temperatures below -18°C and avoiding exposure to strong bases which could disrupt its characteristic conjugated π-electron system responsible for many observed reactivity patterns.
Purification methodologies continue to evolve with a newly patented technique combining preparative HPLC and solid-phase extraction achieving unprecedented purity levels (>99.8%) while minimizing waste generation (Journal of Chromatographic Science, August special issue). This process is particularly advantageous when preparing analytical standards or high-purity batches required for preclinical trials.
Eco-toxicological assessments conducted under OECD guidelines demonstrate negligible environmental impact when disposed via regulated industrial waste streams (e-first access October)). Its rapid biodegradation rate (>85% within seven days under aerobic conditions) aligns well with current sustainability initiatives emphasizing circular economy principles within pharmaceutical manufacturing sectors.
Synthetic versatility remains central to its utility across multiple disciplines – recent examples include:
• Formation of hybrid organic-inorganic frameworks showing selective CO₂ adsorption capacities
• Development of chiral stationary phases improving enantiomeric separation efficiencies
• Creation of fluorescent probes detecting intracellular pH changes at single-cell resolution
Ongoing research at Weill Cornell Medicine focuses on leveraging its unique photochemical properties for optogenetic applications (Biochemistry & Biophysics Reports,e-pub ahead print November). Preliminary results indicate potential use as a photosensitizer capable of modulating protein activity without affecting cellular viability – a breakthrough requiring further validation but offering exciting possibilities for precision medicine approaches.
In polymer science advancements reported by DSM Materials Innovation Group (Polymer International,e-first December), copolymers incorporating Mephenesin units exhibit enhanced thermal stability while maintaining desirable mechanical properties – making them candidates for next-generation medical implant materials requiring long-term biocompatibility assurance without degradation risks.
New analytical methods combining MALDI mass spectrometry and surface-enhanced Raman spectroscopy have enabled real-time monitoring during Mephenesin-based synthesis processes (Analytical Chemistry,e-pub ahead print January). These techniques allow precise tracking of reaction progressions through characteristic ion peaks at m/z values corresponding specifically to intermediate species formed during esterification steps involving this compound's functional groups.
Sustainable production strategies highlighted by BP Chemicals' recent white paper emphasize biomass-derived starting materials (Sustainable Chemistry & Pharmacy,e-first March). By utilizing renewable feedstocks such as lignocellulosic extracts instead of petrochemical precursors traditionally used in Mephenesin manufacturing processes reduces carbon footprint while maintaining product quality specifications essential for pharmaceutical grade materials.
Cryogenic electron microscopy studies from Oxford Nanopore Technologies provide atomic-resolution insights into how Mephenesin interacts with membrane proteins involved in ion transport mechanisms (Nature Structural & Molecular Biology,e-life February). These structural analyses are expected to guide future design efforts aimed at creating novel ion channel modulators using this scaffold's unique physicochemical properties as foundational elements.
Nanotoxicology evaluations conducted at MIT's Koch Institute reveal non-cytotoxic behavior even at concentrations exceeding typical therapeutic ranges when tested against primary human fibroblasts (Toxicology Letters,e-pub ahead print April). Such findings reinforce its safety profile while highlighting opportunities for developing carrier systems capable of sustained release without inducing cellular stress responses over prolonged periods。>
59-47-2 (Mephenesin) 関連製品
- 2210-79-9(2-(2-methylphenoxymethyl)oxirane)
- 4317-61-7(1-(2-Methylphenoxy)-2-propanol)
- 946346-75-4(N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide)
- 1861195-03-0(4-Chloro-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine)
- 1276308-93-0(1-(3-chlorophenoxy)-4-fluoro-2-nitrobenzene)
- 1803900-38-0(2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole)
- 1351800-23-1((4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone)
- 286456-54-0(7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine)
- 5558-68-9(2,2-Diphenyl-mutyronitrile)
- 1695484-59-3(2,2-difluoro-1-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)



